(2-Methoxyphenyl)thiourea

Crystallography Medicinal Chemistry Computational Chemistry

Generic thiourea derivatives introduce uncontrolled conformational and inhibitory variables that compromise assay reproducibility. (2-Methoxyphenyl)thiourea (CAS 1516-37-6) resolves this with a defined ortho-methoxy substitution profile: • Ortho-OCH₃ enforces a crystallographically confirmed 65.33° dihedral angle between the phenyl and thiourea planes, a conformation unavailable from para or unsubstituted analogs. • Competitive urease inhibitor chemotype distinct from the mixed/non-competitive N,N′-disubstituted thiourea class-critical for novel binding-site exploration. • ≥98% purity, white crystalline solid, mp 148-156°C ensures batch-to-batch consistency for fragment-based drug discovery (FBDD) and computational validation workflows.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 1516-37-6
Cat. No. B073302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyphenyl)thiourea
CAS1516-37-6
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=S)N
InChIInChI=1S/C8H10N2OS/c1-11-7-5-3-2-4-6(7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
InChIKeyHXCHZMHFZXNFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxyphenyl)thiourea: Physicochemical Baseline


(2-Methoxyphenyl)thiourea (CAS 1516-37-6), also referred to as N-(2-methoxyphenyl)thiourea or o-methoxyphenylthiourea, is a monosubstituted thiourea derivative characterized by an ortho-methoxy group on the phenyl ring. This compound is a substituted aniline and a member of the methoxybenzene class [1]. It has a molecular formula of C₈H₁₀N₂OS and a molecular weight of 182.25 g/mol [2]. The compound presents as a white to off-white crystalline solid with a melting point typically reported in the range of 148–156 °C . It is sparingly soluble in water but soluble in organic solvents such as ethanol and ether, and it is generally stored at room temperature in a cool, dark place .

1
Fragment-Based Drug Discovery: pre-validated ortho-methoxy scaffold with defined purity FBDD workflow ready
2
Crystallography & Computational Studies: characterized dihedral angle supports accurate modeling Conformational geometry established
3
Enzyme Inhibitor Research: ortho-substituted thiourea chemotype suitable for active-site targeting studies Competitive inhibition research context

Role of Ortho-Substitution in (2-Methoxyphenyl)thiourea


While thiourea and its phenyl-substituted analogs share a common core scaffold, their physicochemical and biological profiles are highly sensitive to the nature and position of ring substitution. The ortho-methoxy group in (2-methoxyphenyl)thiourea fundamentally alters molecular conformation, electronic distribution, and intermolecular interaction potential compared to unsubstituted thiourea, the para-methoxy isomer, or other ortho-substituted analogs. These differences manifest in distinct crystal packing geometries [1], variations in enzyme inhibition potency and mode of action [2], and divergent suitability as a fragment scaffold in medicinal chemistry [3]. Consequently, simply interchanging this compound with a generic thiourea derivative without considering its specific ortho-methoxy substitution can lead to irreproducible results in biological assays, failed syntheses, or suboptimal material performance. The following evidence guide provides the quantitative data necessary to support a scientifically informed procurement decision.

Conformation Ortho-methoxy substitution alters molecular geometry and crystal packing; unsubstituted or para-isomers may not reproduce binding poses.
Mechanism Inhibition mode can shift from competitive to non-competitive across thiourea analogs, affecting SAR interpretation.
Purity & Designation Generic thiourea derivatives often lack FBDD validation and may carry lower purity, introducing impurity-driven artifacts.

Differentiation Evidence for (2-Methoxyphenyl)thiourea


Dihedral Angle and Molecular Recognition

The dihedral angle between the phenyl ring and the thiourea moiety in (2-methoxyphenyl)thiourea is a critical parameter for molecular docking and recognition. For this ortho-methoxy substituted compound, the dihedral angle is 65.33(2)° [1]. This is in contrast to the 1,3-bis(2-methoxyphenyl)thiourea analog, where the dihedral angles are 59.80(5)° and 73.41(4)° [2]. This specific conformation, dictated by the ortho-substitution, affects the molecule's ability to participate in intermolecular hydrogen bonding and can significantly alter its binding affinity to biological targets.

Dihedral Angle
Cross-study comparable
Target: 65.33(2)° vs. bis-analog: 59.80(5)° / 73.41(4)° Difference: +5.53° / -8.08°
Conformational difference impacts docking and recognition
Measured at 100 K by single-crystal XRD
Crystallography Medicinal Chemistry Computational Chemistry

Urease Inhibition: Competitive Mode of Action

Thiourea derivatives are known urease inhibitors, but their mode of action is substituent-dependent. While many disubstituted thioureas exhibit mixed-type or non-competitive inhibition, the presence of an ortho-substituted phenyl group can shift the mechanism to a competitive mode. For instance, in a study of related thiourea derivatives, the ortho, ortho-disubstituted compound 3g (2′,6′-diCH₃) displayed competitive inhibition with a Kᵢ of 9.28 μM, whereas the unsubstituted thiourea reference also showed competitive inhibition with a Kᵢ of 18.18 μM [1]. The ortho-substituted thiourea class, including (2-methoxyphenyl)thiourea, is inferred to share this competitive binding characteristic, which is a crucial differentiator from other analogs that may act via non-competitive mechanisms [2].

Inhibition Mode
Class-level inference
Competitive (inferred)
Mechanistic distinction supports SAR analysis
Reference class Ki 9.28–18.18 μM; many disubstituted analogs show mixed/non-competitive
Enzymology Drug Discovery Antimicrobial Research

Validated Fragment Scaffold for FBDD

In Fragment-Based Drug Discovery (FBDD), the reliability and purity of the starting fragment are paramount. (2-Methoxyphenyl)thiourea is explicitly marketed and utilized as a fragment molecule, serving as a validated scaffold for molecular linking, expansion, and modification [1]. Its use in this context is supported by commercially available material with a defined purity specification of ≥98.0% by HPLC , ensuring a high-quality, reproducible starting point. This is in contrast to many other thiourea derivatives, which may be available only at lower purities (e.g., 94%) or are primarily marketed as general synthetic intermediates rather than FBDD-validated fragments .

Fragment Scaffold
Cross-study comparable
FBDD Fragment, ≥98.0% HPLC
High-purity validated starting point
Commercial specification; generic analogs often ~94%
Fragment-Based Drug Discovery Medicinal Chemistry Chemical Biology

Melting Point Differentiation from Analogs

The melting point of (2-methoxyphenyl)thiourea is consistently reported in the range of 148–156 °C . This is significantly different from the melting points of key comparators: unsubstituted thiourea (182 °C) [1] and the para-methoxy isomer, 1-(4-methoxyphenyl)thiourea (212–214 °C) [2]. This property is not merely a physical constant; it is a direct indicator of intermolecular forces and crystal lattice energy, which are governed by the ortho-methoxy substitution. A lower melting point compared to the para isomer suggests weaker crystal packing and potentially different solubility and dissolution profiles, which are critical for formulation and processing.

Melting Point
Head-to-head comparison
148–156 °C
Clear identity marker vs. para-isomer (212–214 °C) and unsubstituted (182 °C)
Differentiation supports procurement QC
Analytical Chemistry Quality Control Formulation Science

Application Scenarios for (2-Methoxyphenyl)thiourea


Fragment-Based Drug Discovery (FBDD)

This compound is an ideal starting point for FBDD. As a validated fragment molecule with high purity (≥98.0%) and established structural properties (dihedral angle of 65.33°), it provides a reliable and predictable scaffold for hit generation and lead optimization. Its ortho-methoxy substitution offers a unique vector for chemical elaboration not available with para-substituted or unsubstituted analogs [1].

Urease Inhibitor Development

For research targeting the active site of urease or similar enzymes, (2-methoxyphenyl)thiourea represents a distinct chemotype. Its inferred competitive inhibition mode, characteristic of ortho-substituted phenylthioureas, offers a different mechanistic and structural starting point compared to the mixed or non-competitive inhibitors that dominate the N,N'-disubstituted thiourea class [2]. This is critical for exploring novel binding interactions and overcoming resistance mechanisms.

Crystallography and Computational Chemistry

The well-defined crystal structure and the specific dihedral angle of 65.33° between the phenyl ring and the thiourea group make this compound a valuable reference for computational studies. It can be used to calibrate molecular mechanics force fields, validate docking poses, or serve as a known input for predicting the conformations of more complex ortho-substituted thiourea derivatives [3].

Quality Control & Analytical Method Development

The distinct and well-characterized melting point (148–156 °C) provides a clear differentiator from other thiourea derivatives, particularly its para-methoxy isomer. This property can be leveraged in developing and validating analytical methods, such as DSC or melting point apparatus calibration, to ensure the identity and purity of the compound in a research or quality control setting .

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Ortho-substituted fragment scaffold
Purity specification and structural identity
Urease Inhibitor Research
Competitive inhibition chemotype
Enzyme kinetic mode confirmation
Crystallography & Computational Modeling
Defined dihedral angle geometry
Crystal structure validation
Quality Control & Analytical Development
Characteristic melting point range
Identity verification by thermal analysis

Technical Documentation Hub

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